molecular formula C11H9ClN2O B8755043 2-chloro-N-(isoquinolin-6-yl)acetamide CAS No. 920513-65-1

2-chloro-N-(isoquinolin-6-yl)acetamide

Cat. No. B8755043
CAS RN: 920513-65-1
M. Wt: 220.65 g/mol
InChI Key: AYHNDJIGDJSUSS-UHFFFAOYSA-N
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Description

2-chloro-N-(isoquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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properties

CAS RN

920513-65-1

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-N-isoquinolin-6-ylacetamide

InChI

InChI=1S/C11H9ClN2O/c12-6-11(15)14-10-2-1-9-7-13-4-3-8(9)5-10/h1-5,7H,6H2,(H,14,15)

InChI Key

AYHNDJIGDJSUSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1NC(=O)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To chloroacetic acid in DMF was added EDC, DMAP and 6-aminoisoquinoline. This mixture was stirred for 4 hours. The reaction was washed with NaHCO3(sat), extracted with EtOAc, dried (Na2SO4), filtered and evaporated. Column chromatography (SiO2, 5% MeOH/CH2Cl2) gave 2-chloro-N-(isoquinolin-6-yl)acetamide (E1).
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Synthesis routes and methods II

Procedure details

A 2.0-mL vial equipped with a stirrer bar was charged with 6-aminoisoquinoline (100 mg, 0.7 mmol) in THF (1.0 mL) and cooled to −78° C. Lithium diisopropylamine (40 μL, 0.35 mmol) was added to the reaction at −78° C. followed by dropwise addition of chloroacetylchloride (62 μL, 0.7 mmol). The reaction was allowed to warm to room temperature and stirred for 30 min. The reaction was concentrated in vacuo then the solid was triturated with cold methanol. The solid was collected by filtration to afford 2-chloro-N-isoquinolin-6-yl-acetamide (58 mg, 38%). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.14 (s, 2H) 8.01 (dd, J=9.08, 1.66 Hz, 1H) 8.45 (d, J=8.98 Hz, 2H) 8.66 (d, J=1.56 Hz, 1H) 11.46 (s, 1H); LCMS: 221 (M+H).
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